![molecular formula C9H8Cl2O2S B1362503 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid CAS No. 65051-31-2](/img/structure/B1362503.png)

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

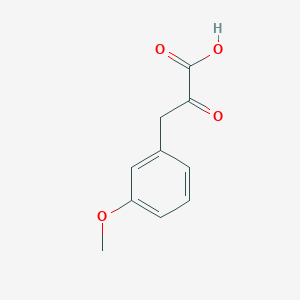

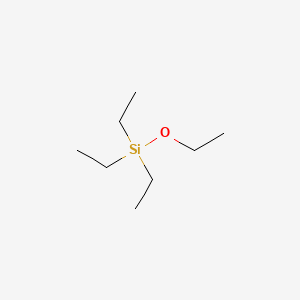

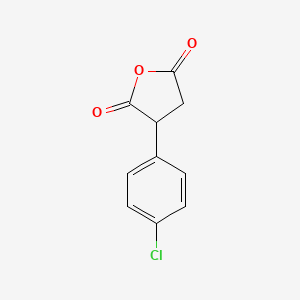

“2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid” is a chemical compound with the CAS Number: 65051-31-2 . It has a molecular weight of 251.13 . The IUPAC name for this compound is [(2,4-dichlorobenzyl)sulfanyl]acetic acid . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The SMILES string representation of this compound isO=C(O)CSCC1=C(Cl)C=C(Cl)C=C1 . This indicates that the compound contains an acetic acid group (O=C(O)) linked to a 2,4-dichlorobenzyl group via a sulfanyl bridge (CSC). The presence of chlorine atoms on the benzyl group may influence the compound’s reactivity and interactions with other molecules. Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 251.13 . The compound’s exact boiling point, melting point, and other physical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Spectrophotometric Determination

The spectrophotometric determination of 2,4-Dichlorophenoxyacetic acid, a related compound, has been explored using diazotization methods in a flow injection assembly. This method, based on base hydrolysis, offers a simpler, faster alternative to chromatographic methods for determining the presence of the herbicide in commercial formulations and residue in fruits and food samples (Shah, Jan, & Bashir, 2006).

Synthesis and Pharmacological Evaluation

Research has focused on synthesizing derivatives of chlorophenoxyacetic acid, such as N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, to investigate their antibacterial and anti-enzymatic properties. These compounds have shown potential as antibacterial agents against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014).

Environmental Remediation

Photocatalytic degradation studies of 2,4-dichlorophenoxyacetic acid using nanocrystalline cryptomelane composite catalysts reveal effective strategies for wastewater remediation. These studies highlight the potential of manganese oxide minerals in environmental cleanup efforts (Lemus et al., 2008).

Advanced Oxidation Processes

The optimization of advanced oxidation processes, such as the photo-electro/Persulfate/nZVI process, has been investigated for the degradation of chlorophenoxyacetic acid herbicides. These studies provide insights into the efficient removal of such herbicides from aquatic environments, contributing to environmental protection (Mehralipour & Kermani, 2021).

Chemiluminescence and Synthesis

Research into the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes offers new avenues for the development of chemiluminescent materials. These studies contribute to the broader field of organic chemistry and materials science (Watanabe et al., 2010).

Phytoremediation Enhancement

The use of bacterial endophytes to enhance the phytoremediation of organochlorine herbicides, like 2,4-dichlorophenoxyacetic acid, demonstrates the potential of biotechnological approaches in cleaning contaminated soils and groundwater. These studies show the benefits of combining plant and microbial systems for environmental remediation (Germaine et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

Eigenschaften

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2S/c10-7-2-1-6(8(11)3-7)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTAKOPAASARET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CSCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307236 |

Source

|

| Record name | 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid | |

CAS RN |

65051-31-2 |

Source

|

| Record name | NSC190480 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)

![2-(2,5-Dimethoxyphenyl)benzo[g]quinoline-4-carboxylic acid](/img/structure/B1362425.png)

![4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL](/img/structure/B1362439.png)

![3-Bromothieno[2,3-b]pyridine](/img/structure/B1362443.png)